molecular formula C19H15ClN2O5 B14987328 N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987328
M. Wt: 386.8 g/mol
InChI Key: VQNBMQDKGMJLAI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzodioxin moiety: This step involves the coupling of the oxazole ring with a benzodioxin derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, often using hydrogenation or metal hydrides.

    Substitution: Replacement of functional groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases, such as cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide: can be compared with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15ClN2O5/c1-24-15-5-3-12(9-13(15)20)21-19(23)14-10-17(27-22-14)11-2-4-16-18(8-11)26-7-6-25-16/h2-5,8-10H,6-7H2,1H3,(H,21,23)

InChI Key

VQNBMQDKGMJLAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)Cl

Origin of Product

United States

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